N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis of compounds related to "N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide" often involves cycloaddition reactions, showcasing the chemical versatility and reactivity of pyrazole derivatives. For instance, Vasin et al. (2015) demonstrated the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as acetylene equivalents in a 1,3-dipolar cycloaddition, leading to compounds with potential pharmaceutical applications due to their structural uniqueness and functional group variability (Vasin et al., 2015).
Potential Biological Activities
Research into compounds containing sulfonamido moieties has demonstrated their potential as antibacterial agents. For example, Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, showing high antibacterial activities. This underscores the importance of such moieties in designing compounds for medicinal applications, including those structurally related to "this compound" (Azab, Youssef, & El-Bordany, 2013).
Exploration of Sulfonamide Derivatives
The exploration of sulfonamide derivatives extends to their selectivity and potential in treating complex diseases. Canale et al. (2016) investigated N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, identifying compounds with selective 5-HT7 receptor antagonism and multimodal 5-HT/dopamine receptor profiles. These findings highlight the therapeutic potential of sulfonamide derivatives in central nervous system disorders, suggesting a similar exploration path for "this compound" (Canale et al., 2016).
Antioxidant Activity
Research into pyrazole and sulfonamide derivatives also indicates their potential antioxidant activity. Lavanya et al. (2014) synthesized (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) evaluating their antioxidant activity. This suggests that similar compounds, including "this compound," could possess valuable antioxidant properties, beneficial for pharmaceutical applications (Lavanya, Padmavathi, & Padmaja, 2014).
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-27(26,14-15-4-2-1-3-5-15)22-10-11-24-19(16-6-7-16)12-17(23-24)18-13-20-8-9-21-18/h1-5,8-9,12-13,16,22H,6-7,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXPSLHPQVXQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)CC3=CC=CC=C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.